4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
CAS No.:
Cat. No.: VC13715381
Molecular Formula: C18H22BNO2
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine -](/images/structure/VC13715381.png)
Specification
Molecular Formula | C18H22BNO2 |
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Molecular Weight | 295.2 g/mol |
IUPAC Name | 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline |
Standard InChI | InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12H,20H2,1-4H3 |
Standard InChI Key | HZSLYTIJPCTBQG-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N |
Introduction
Structural and Chemical Identity
Spectroscopic Characterization
While direct spectral data for the amine variant is unavailable, analogues provide reference benchmarks:
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¹H NMR: The phenol variant (760989-91-1) shows aromatic protons at δ 6.7–7.6 ppm and a broad singlet for the hydroxyl group at δ 5.2 ppm . For the amine derivative, the -NH₂ signal would likely appear near δ 3.5–4.0 ppm.
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¹³C NMR: Aromatic carbons resonate between 115–150 ppm, with the boronate ester’s quaternary carbons near 85 ppm .
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IR Spectroscopy: B-O stretches in pinacol boronate esters appear at ~1350 cm⁻¹, while N-H stretches for primary amines occur near 3300–3500 cm⁻¹ .
Synthetic Pathways
Boronate Ester Installation
The pinacol boronate group is typically introduced via Miyaura borylation. For example, the phenol analogue (760989-91-1) is synthesized by reacting 4-bromo-4'-hydroxybiphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in dioxane at 80–100°C . Adapting this method, the amine variant could be synthesized from 4-bromo-4'-aminobiphenyl under similar conditions.
Reaction Scheme:
Challenges in Amine Functionalization
Primary amines are susceptible to oxidation and unwanted side reactions during coupling. Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be required to prevent boronate ester decomposition or amine participation in cross-coupling . For instance, the N,N-diphenyl variant (675571-82-1) avoids this issue via steric hindrance from the diphenylamine group .
Physicochemical Properties
Solubility and Stability
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Solubility: Analogues exhibit solubility in polar aprotic solvents (e.g., DMF, THF) but limited solubility in water .
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Stability: Pinacol boronate esters are air- and moisture-stable under inert atmospheres but hydrolyze in acidic or aqueous conditions to form boronic acids .
Thermal Properties
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Melting Point: The phenol analogue melts at 162–164°C ; the amine variant is expected to have a similar range.
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Thermogravimetric Analysis (TGA): Decomposition onset for biphenyl boronate esters typically exceeds 250°C .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate ester moiety enables carbon-carbon bond formation with aryl halides. For example, the N,N-diphenyl variant participates in couplings to generate triarylamines for optoelectronic materials . The primary amine variant could similarly serve as a building block for conjugated polymers or pharmaceutical intermediates.
Example Reaction:
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